molecular formula C13H16N2O B14205934 3-[(1R)-1-methoxy-1-phenylethyl]-5-methyl-1H-pyrazole CAS No. 832688-52-5

3-[(1R)-1-methoxy-1-phenylethyl]-5-methyl-1H-pyrazole

Cat. No.: B14205934
CAS No.: 832688-52-5
M. Wt: 216.28 g/mol
InChI Key: ZNQYSOVARQPSCV-CYBMUJFWSA-N
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Description

3-[(1R)-1-methoxy-1-phenylethyl]-5-methyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a methoxyphenylethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1R)-1-methoxy-1-phenylethyl]-5-methyl-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a hydrazine derivative with an α,β-unsaturated carbonyl compound, followed by cyclization to form the pyrazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-[(1R)-1-methoxy-1-phenylethyl]-5-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyls or carboxyls.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different substituents onto the pyrazole ring or the phenylethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, followed by nucleophiles like amines or thiols for substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

3-[(1R)-1-methoxy-1-phenylethyl]-5-methyl-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(1R)-1-methoxy-1-phenylethyl]-5-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit certain enzymes involved in disease pathways, thereby exhibiting therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(1R)-1-methoxy-1-phenylethyl]-5-methyl-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties

Properties

CAS No.

832688-52-5

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

3-[(1R)-1-methoxy-1-phenylethyl]-5-methyl-1H-pyrazole

InChI

InChI=1S/C13H16N2O/c1-10-9-12(15-14-10)13(2,16-3)11-7-5-4-6-8-11/h4-9H,1-3H3,(H,14,15)/t13-/m1/s1

InChI Key

ZNQYSOVARQPSCV-CYBMUJFWSA-N

Isomeric SMILES

CC1=CC(=NN1)[C@@](C)(C2=CC=CC=C2)OC

Canonical SMILES

CC1=CC(=NN1)C(C)(C2=CC=CC=C2)OC

Origin of Product

United States

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